molecular formula C14H16FNO4 B14793476 (3R,4R)-1-benzyloxycarbonyl-3-fluoro-4-methyl-pyrrolidine-3-carboxylic acid

(3R,4R)-1-benzyloxycarbonyl-3-fluoro-4-methyl-pyrrolidine-3-carboxylic acid

Cat. No.: B14793476
M. Wt: 281.28 g/mol
InChI Key: SICBATVQYRCHKT-SBNLOKMTSA-N
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Description

(3R,4R)-1-benzyloxycarbonyl-3-fluoro-4-methyl-pyrrolidine-3-carboxylic acid is a chiral compound with potential applications in various fields of chemistry and biology. This compound is characterized by its unique structural features, including a benzyloxycarbonyl group, a fluorine atom, and a methyl group attached to a pyrrolidine ring. The stereochemistry of the compound is defined by the (3R,4R) configuration, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-1-benzyloxycarbonyl-3-fluoro-4-methyl-pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through a cyclization reaction involving an appropriate precursor.

    Introduction of the Fluorine Atom: The fluorine atom is introduced using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.

    Benzyloxycarbonyl Protection: The benzyloxycarbonyl group is introduced using benzyl chloroformate in the presence of a base like triethylamine.

    Final Coupling and Purification:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-1-benzyloxycarbonyl-3-fluoro-4-methyl-pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to modify the functional groups.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or sodium methoxide to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Sodium hydride in dimethylformamide (DMF) at room temperature.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(3R,4R)-1-benzyloxycarbonyl-3-fluoro-4-methyl-pyrrolidine-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development targeting specific biological pathways.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of fine chemicals.

Mechanism of Action

The mechanism of action of (3R,4R)-1-benzyloxycarbonyl-3-fluoro-4-methyl-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structural features allow it to bind to these targets with high specificity, modulating their activity and triggering downstream biological effects. The fluorine atom and the chiral centers play a crucial role in determining the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-1-benzyloxycarbonyl-3-hydroxy-4-methyl-pyrrolidine-3-carboxylic acid: Similar structure but with a hydroxy group instead of a fluorine atom.

    (3R,4R)-1-benzyloxycarbonyl-3-chloro-4-methyl-pyrrolidine-3-carboxylic acid: Similar structure but with a chlorine atom instead of a fluorine atom.

    (3R,4R)-1-benzyloxycarbonyl-3-bromo-4-methyl-pyrrolidine-3-carboxylic acid: Similar structure but with a bromine atom instead of a fluorine atom.

Uniqueness

The presence of the fluorine atom in (3R,4R)-1-benzyloxycarbonyl-3-fluoro-4-methyl-pyrrolidine-3-carboxylic acid imparts unique properties, such as increased metabolic stability and enhanced binding affinity to specific molecular targets. This makes the compound particularly valuable in applications where these properties are desirable, such as in drug development and biochemical research.

Properties

Molecular Formula

C14H16FNO4

Molecular Weight

281.28 g/mol

IUPAC Name

(3R)-3-fluoro-4-methyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C14H16FNO4/c1-10-7-16(9-14(10,15)12(17)18)13(19)20-8-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,17,18)/t10?,14-/m0/s1

InChI Key

SICBATVQYRCHKT-SBNLOKMTSA-N

Isomeric SMILES

CC1CN(C[C@]1(C(=O)O)F)C(=O)OCC2=CC=CC=C2

Canonical SMILES

CC1CN(CC1(C(=O)O)F)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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